N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 124491-38-9
VCID: VC20887561
InChI: InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
SMILES: CNCC1=NN(C2=CC=CC=C21)C
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

CAS No.: 124491-38-9

Cat. No.: VC20887561

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine - 124491-38-9

Specification

CAS No. 124491-38-9
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name N-methyl-1-(1-methylindazol-3-yl)methanamine
Standard InChI InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
Standard InChI Key XDQYKASLVAVERE-UHFFFAOYSA-N
SMILES CNCC1=NN(C2=CC=CC=C21)C
Canonical SMILES CNCC1=NN(C2=CC=CC=C21)C

Introduction

Chemical Identity and Properties

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is characterized by a specific molecular composition and distinctive physical properties. The compound features a bicyclic indazole core with strategically positioned functional groups that influence its chemical behavior and potential applications in scientific research. Understanding these fundamental properties provides essential context for researchers investigating this compound.

Basic Identification

The compound is recognized through several standardized identifiers in chemical databases and literature. These identifiers facilitate accurate reference and retrieval of information related to the compound across different research platforms and regulatory frameworks.

Table 1: Chemical Identifiers

ParameterInformation
CAS Number124491-38-9
IUPAC NameN-methyl-1-(1-methylindazol-3-yl)methanamine
Molecular FormulaC₁₀H₁₃N₃
Molecular Weight175.23 g/mol
InChIInChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
InChIKeyXDQYKASLVAVERE-UHFFFAOYSA-N
SMILESCNCC1=NN(C2=CC=CC=C21)C

The compound is also known by several synonyms including N,1-Dimethyl-1H-indazole-3-methanamine and 1H-Indazole-3-methanamine, N,1-dimethyl- . These alternative names are sometimes encountered in scientific literature and chemical databases.

Physical and Chemical Properties

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine exhibits specific physical characteristics that determine its behavior in various experimental conditions and applications. These properties influence its solubility, reactivity, and handling requirements.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolid
Melting Point37°C
Boiling Point296.0±15.0°C (Predicted)
Density1.13±0.1 g/cm³ (Predicted)
pKa8.61±0.10 (Predicted)
StabilityStable under normal conditions
ReactivityMay react hazardously with strong oxidizing agents or acids

Structural Characteristics

The molecular structure of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine features a bicyclic indazole system with specific substitution patterns. This section explores the structural elements that define this compound and influence its chemical behavior in various contexts.

Core Structure Analysis

The foundation of this compound is the indazole heterocycle, consisting of a benzene ring fused with a pyrazole ring. The nitrogen atoms in the pyrazole portion contribute to the compound's unique electronic properties and potential for hydrogen bonding interactions. The N-1 position is methylated, and the C-3 position bears a methylaminomethyl group, creating a distinctive molecular arrangement with specific spatial and electronic characteristics .

The structural features of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine include:

  • A fused bicyclic system with a benzene ring and a pyrazole ring

  • Methylation at the N-1 position of the indazole core

  • A methylaminomethyl substituent at the C-3 position

  • Secondary amine functionality that can participate in hydrogen bonding

  • Relatively planar configuration of the indazole ring system

This specific arrangement of atoms and functional groups contributes to the compound's chemical behavior, including its reactivity profiles and potential interactions with biological systems.

Structural Comparison with Related Compounds

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine shares structural similarities with other indazole derivatives that have demonstrated biological activities. Comparing this compound with related structures provides insight into structure-activity relationships and potential applications.

For instance, the compound bears structural resemblance to (1H-Indazol-3-yl)-methyl-amine (CAS: 21409228), which lacks the N-1 methyl group and the N-methyl on the aminomethyl substituent . Similarly, it shares features with (1-methyl-1H-indol-3-yl)methanamine (CAS: 19293-60-8), which contains an indole rather than an indazole core structure .

Synthesis and Production

The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine involves specific chemical reactions and conditions to achieve the desired molecular structure. Understanding these synthetic pathways is essential for researchers working with this compound.

SupplierProduct IDPurityPackage SizeAdditional Information
VulcanchemVC20887561Not specifiedResearch use onlyNot for human or veterinary use
SynQuest Labs3H31-1-6997%Not specifiedNot listed on TSCA inventory
Thermo Scientific MaybridgeCC06346CB97%250mgUN number: 3259, Chem class: 8, Pack group: III

Researchers seeking to obtain this compound should verify the quality and documentation provided by suppliers to ensure it meets the requirements of their specific applications.

ParameterClassificationSource
Hazard CodesT (Toxic)
Risk Statements25
Safety Statements45
Transport ClassificationUN number: 3259, Chem class: 8, Pack group: III

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